

# Immunogenicity of AZD1222 in Preclinical Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ-3      |           |
| Cat. No.:            | B12430860 | Get Quote |

Gaithersburg, MD - Preclinical studies of the AstraZeneca COVID-19 vaccine, AZD1222 (ChAdOx1 nCoV-19), in various animal models have consistently demonstrated robust induction of both humoral and cellular immunity. These studies, forming the foundational evidence for its clinical development, have established the vaccine's ability to elicit strong neutralizing antibody and T-cell responses against SARS-CoV-2. This technical guide provides an in-depth summary of the key immunogenicity findings in animal models, detailed experimental protocols, and visual representations of the immunological pathways and experimental designs.

AZD1222 is a replication-deficient chimpanzee adenoviral vector that expresses the full-length spike (S) protein of the SARS-CoV-2 virus.[1][2] This vector serves as a vehicle to deliver the genetic instructions for the spike protein to the host's cells, triggering an immune response.

## **Quantitative Immunogenicity Data**

The immunogenicity of AZD1222 has been evaluated in a range of animal models, including mice, non-human primates (NHPs), pigs, and hamsters. The following tables summarize the key quantitative findings from these preclinical studies.

## **Table 1: Humoral Immune Responses in Mice**



| Mouse<br>Strain         | Dosing<br>Regimen | Assay               | Peak Antibody Titer (Geometric Mean Titer - GMT) | Neutralizing<br>Antibody<br>Titer (GMT)    | Reference |
|-------------------------|-------------------|---------------------|--------------------------------------------------|--------------------------------------------|-----------|
| BALB/c                  | Single Dose       | Anti-S IgG<br>ELISA | Not explicitly quantified in abstracts           | Not explicitly quantified in abstracts     | [3]       |
| C57BL/6                 | Single Dose       | Anti-S IgG<br>ELISA | Not explicitly quantified in abstracts           | Not explicitly quantified in abstracts     | [4]       |
| Aged (22-<br>month-old) | Single Dose       | Anti-S IgG<br>ELISA | Reduced<br>compared to<br>young mice             | Impaired<br>germinal<br>center<br>response | [5]       |
| Aged (22-<br>month-old) | Prime-Boost       | Anti-S IgG<br>ELISA | Enhanced<br>germinal<br>center<br>response       | Enhanced<br>neutralizing<br>antibody titer |           |

**Table 2: Cellular Immune Responses in Mice** 



| Mouse Strain            | Dosing<br>Regimen | Assay          | T-Cell<br>Response                                                   | Reference |
|-------------------------|-------------------|----------------|----------------------------------------------------------------------|-----------|
| BALB/c                  | Single Dose       | IFN-γ ELISpot  | Robust IFN-y production                                              |           |
| C57BL/6                 | Single Dose       | IFN-γ ELISpot  | Broad T-cell responses                                               | _         |
| 3-month-old             | Single Dose       | Flow Cytometry | Polyfunctional<br>Th1 and CD8+ T-<br>cells                           | _         |
| Aged (22-month-old)     | Single Dose       | Flow Cytometry | Impaired spike-<br>specific CD8+ T-<br>cells secreting<br>granzyme B | _         |
| Aged (22-month-<br>old) | Prime-Boost       | Flow Cytometry | Boosted<br>numbers of<br>granzyme B<br>producing CD8+<br>T-cells     |           |

Table 3: Immunogenicity in Non-Human Primates (Rhesus Macaques)



| Dosing<br>Regimen          | Assay                             | Peak<br>Antibody<br>Titer (GMT)        | Neutralizing<br>Antibody<br>Titer (GMT)      | T-Cell<br>Response                        | Reference |
|----------------------------|-----------------------------------|----------------------------------------|----------------------------------------------|-------------------------------------------|-----------|
| Single Dose                | ELISA,<br>Neutralization<br>Assay | Robust<br>humoral<br>response          | Protective<br>against<br>pneumonia           | Cellular<br>immune<br>response<br>induced |           |
| Prime-Boost<br>(Day 0, 28) | Not specified                     | Not explicitly quantified in abstracts | Not explicitly quantified in abstracts       | Not explicitly quantified in abstracts    |           |
| Intranasal                 | ELISA,<br>Neutralization<br>Assay | High levels of antibodies in blood     | Reduced virus in nasal swabs and lung tissue | Not explicitly quantified in abstracts    |           |

Table 4: Immunogenicity in Other Animal Models

| Animal Model    | Dosing Regimen | Key Findings                                                                  | Reference                                                                        |
|-----------------|----------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Pigs            | Single Dose    | Induced antigen-<br>specific antibody and<br>T-cell responses                 |                                                                                  |
| Pigs            | Prime-Boost    | Significantly greater antibody response, particularly neutralizing antibodies |                                                                                  |
| Syrian Hamsters | Intranasal     | High levels of antibodies in blood                                            | Protected from<br>serious disease, less<br>infectious virus in<br>nasal passages |

# **Key Experimental Methodologies**



The assessment of AZD1222's immunogenicity in animal models relied on a suite of standardized immunological assays. The following provides an overview of the core experimental protocols.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the concentration of SARS-CoV-2 spike protein-specific antibodies in serum.

### Protocol:

- Coating: 96-well microplates are coated with recombinant SARS-CoV-2 full-length spike protein or its receptor-binding domain (RBD) and incubated overnight at 4°C.
- Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
- Blocking: A blocking buffer (e.g., PBS with 5% non-fat milk) is added to each well and incubated to prevent non-specific binding of antibodies.
- Sample Incubation: Serial dilutions of serum samples from vaccinated and control animals are added to the wells and incubated.
- Washing: Plates are washed to remove unbound antibodies.
- Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated.
- Washing: Plates are washed to remove unbound secondary antibody.
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.
- Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).



 Data Acquisition: The optical density (OD) is measured using a microplate reader at a specific wavelength. Antibody titers are calculated based on the dilution that gives a signal above a pre-defined cut-off.

### **Pseudovirus Neutralization Assay (pVNT)**

Objective: To determine the functional ability of antibodies in the serum to inhibit viral entry into cells.

#### Protocol:

- Cell Seeding: A suitable cell line expressing the ACE2 receptor (e.g., HEK293T-ACE2) is seeded in 96-well plates.
- Serum Dilution: Serum samples are serially diluted.
- Virus-Serum Incubation: The diluted serum is incubated with a known amount of a pseudovirus (e.g., a lentivirus) expressing the SARS-CoV-2 spike protein.
- Infection: The serum-virus mixture is added to the seeded cells and incubated to allow for viral entry.
- Readout: After a defined incubation period, the level of infection is quantified. This is often
  done by measuring the expression of a reporter gene (e.g., luciferase) incorporated into the
  pseudovirus genome.
- Data Analysis: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that causes a 50% reduction in reporter gene expression (IC50).

# Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

Objective: To quantify the number of antigen-specific T-cells that secrete a specific cytokine (e.g., IFN-y).

#### Protocol:



- Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-y).
- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from vaccinated and control animals.
- Cell Stimulation: The cells are added to the coated wells and stimulated with pools of peptides spanning the SARS-CoV-2 spike protein. A positive control (e.g., a mitogen) and a negative control (medium only) are included.
- Incubation: The plates are incubated in a CO2 incubator to allow for cytokine secretion.
- Washing and Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-HRP conjugate.
- Substrate Addition: A precipitating substrate is added, which forms a spot at the location where the cytokine was secreted.
- Spot Counting: The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million cells.

## **Visualizing the Process**

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: Mechanism of action for the AZD1222 vaccine.





Click to download full resolution via product page

Caption: General workflow for assessing vaccine immunogenicity in animal models.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Evaluation of the immunogenicity of prime-boost vaccination with the replication-deficient viral vectored COVID-19 vaccine candidate ChAdOx1 nCoV-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [Immunogenicity of AZD1222 in Preclinical Animal Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#immunogenicity-of-azd1222-in-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com